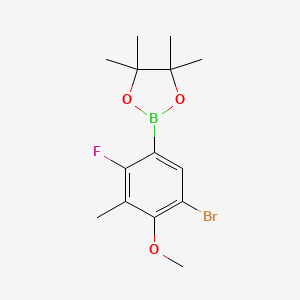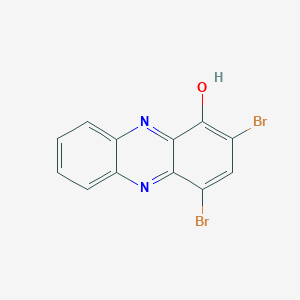
2,4-Dibromophenazin-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromophenazin-1-ol is a chemical compound with the molecular formula C12H6Br2N2O It is a derivative of phenazine, characterized by the presence of two bromine atoms at the 2 and 4 positions and a hydroxyl group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromophenazin-1-ol typically involves the bromination of phenazin-1-ol. One common method includes the use of bromine in an organic solvent under controlled conditions to achieve selective bromination at the desired positions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are carefully monitored to maintain consistency and quality. The product is then purified through crystallization or chromatography techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromophenazin-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atoms.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenazin-1-ol derivatives.
Scientific Research Applications
2,4-Dibromophenazin-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex phenazine derivatives.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: It is used in the production of dyes and pigments due to its stable chemical structure and vibrant color.
Mechanism of Action
The mechanism of action of 2,4-Dibromophenazin-1-ol involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also generates reactive oxygen species (ROS) that cause oxidative damage to cellular structures. These actions make it a potential candidate for antimicrobial and anticancer therapies.
Comparison with Similar Compounds
2,4-Dibromophenol: Similar in structure but lacks the phenazine core.
Phenazin-1-ol: The parent compound without bromine substitutions.
2,4-Dichlorophenazin-1-ol: A chlorinated analog with similar properties.
Uniqueness: 2,4-Dibromophenazin-1-ol is unique due to the presence of both bromine atoms and the phenazine core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H6Br2N2O |
|---|---|
Molecular Weight |
354.00 g/mol |
IUPAC Name |
2,4-dibromophenazin-1-ol |
InChI |
InChI=1S/C12H6Br2N2O/c13-6-5-7(14)12(17)11-10(6)15-8-3-1-2-4-9(8)16-11/h1-5,17H |
InChI Key |
POZISRIPABZVRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=CC(=C(C3=N2)O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


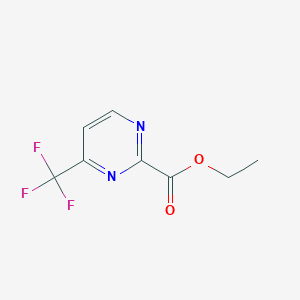
![Potassium;trifluoro-[trans-2-(3,4,5-trifluorophenyl)cyclopropyl]boranuide](/img/structure/B14032025.png)

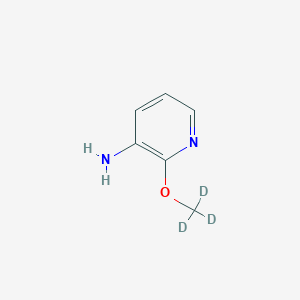
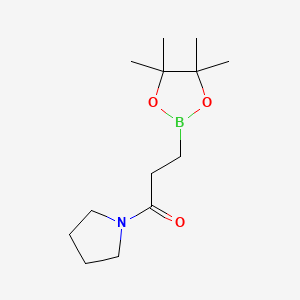
![6-(Difluoromethoxy)benzo[d]thiazole-2-carboxylic acid](/img/structure/B14032047.png)
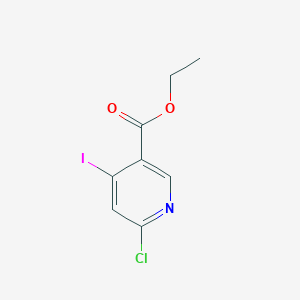
![2-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate](/img/structure/B14032071.png)


![(S)-methyl 1-(2-(1H-benzo[d]imidazol-2-ylthio)acetyl)pyrrolidine-2-carboxylate](/img/structure/B14032104.png)
![1-[4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethanol](/img/structure/B14032109.png)
![6-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-amine hydrochloride](/img/structure/B14032111.png)
